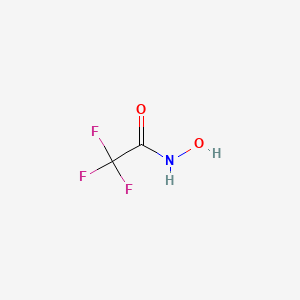

2,2,2-trifluoro-N-hydroxyacetamide

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Research

The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. The trifluoromethyl group (-CF3), in particular, is a prominent motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govhmdb.ca Its strong electron-withdrawing nature, high lipophilicity, and the inertness of the carbon-fluorine bond contribute to enhanced metabolic stability, increased bioavailability, and improved receptor binding affinity of the parent molecule. rsc.orggeorgiasouthern.edu These attributes make fluorinated compounds highly sought after in the development of new drugs and advanced materials. georgiasouthern.edu The deliberate synthesis of molecules containing the trifluoromethyl group is a central theme in modern medicinal and materials chemistry.

The N-Hydroxyacetamide Moiety: Structural Features and Research Relevance

The N-hydroxyacetamide functional group, characterized by the -C(=O)N(OH)- substructure, is a crucial pharmacophore found in a variety of biologically active molecules. This moiety is recognized for its ability to chelate metal ions, a property that is fundamental to its role as an inhibitor of metalloenzymes. For instance, N-hydroxyacetamides are a well-established class of histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy. The hydroxamic acid portion, of which N-hydroxyacetamide is a derivative, is also known to inhibit urease, an enzyme implicated in infections by microorganisms like Helicobacter pylori. chemspider.com The reactivity and binding capabilities of the N-hydroxyacetamide group make it a focal point of research in medicinal chemistry and drug discovery.

Position of 2,2,2-Trifluoro-N-hydroxyacetamide as a Specialized Building Block and Reagent in Academic Discovery

This compound (CAS No. 1514-45-0) is a bifunctional molecule that synergistically combines the influential trifluoromethyl group with the versatile N-hydroxyacetamide moiety. This unique combination renders it a valuable intermediate and building block in organic synthesis. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in various chemical transformations. Consequently, this compound serves as a precursor for the synthesis of more complex fluorinated molecules, including nitrogen-containing heterocycles, which are themselves a significant class of compounds in pharmaceuticals and agrochemicals. researchgate.netnih.govopenmedicinalchemistryjournal.comfrontiersin.org Its utility lies in its potential to introduce both a trifluoromethyl group and a reactive nitrogen-oxygen system in a single, strategic step, paving the way for the discovery of novel chemical entities.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1514-45-0 | chemicalbook.com |

| Molecular Formula | C2H2F3NO2 | chemspider.com |

| Molecular Weight | 129.04 g/mol | |

| Melting Point | 32-40 °C (Predicted) | researchgate.net |

| Density | 1.585±0.06 g/cm3 (Predicted) | researchgate.net |

Spectroscopic Data of this compound

| Technique | Expected Signals and Features |

| ¹H NMR | Signals corresponding to the N-H and O-H protons would be expected. The exact chemical shifts would be dependent on the solvent and concentration. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) would be anticipated in the range of 155-165 ppm. A quartet for the trifluoromethyl carbon (CF3) would also be a characteristic feature. |

| ¹⁹F NMR | A singlet or a quartet (depending on the coupling with the N-H proton) for the CF3 group would be expected around -72 to -76 ppm. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration would be expected around 1680-1720 cm⁻¹. N-H and O-H stretching bands would appear in the region of 3200-3500 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 129. The fragmentation pattern would likely show the loss of the trifluoromethyl group. |

Research Findings on the Synthetic Utility of this compound

The primary role of this compound in research is as an intermediate in the synthesis of more elaborate fluorinated molecules. Its synthesis is typically achieved through the reaction of trifluoroacetic anhydride (B1165640) with hydroxylamine (B1172632), often in a suitable organic solvent at low temperatures to manage the exothermic nature of the reaction.

Once formed, this compound can undergo a variety of chemical transformations:

Oxidation: It can be oxidized to produce trifluoroacetamide (B147638).

Reduction: Reduction of the compound can yield trifluoroethylamine.

Substitution Reactions: The hydroxyl group can be replaced by other nucleophiles in substitution reactions.

While specific, high-yield named reactions utilizing this compound as a primary building block are not extensively documented in readily accessible literature, its structural motifs are found in more complex molecules. For example, derivatives of trifluoro-N-hydroxyacetamide have been used in the synthesis of various heterocyclic compounds. The electron-withdrawing trifluoromethyl group can influence the regioselectivity of cyclization reactions, making it a useful tool for directing the formation of specific isomers.

The development of novel synthetic methods continues to be an active area of research, and the application of versatile building blocks like this compound is crucial for accessing new chemical space.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO2/c3-2(4,5)1(7)6-8/h8H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWCLONNSFRCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297289 | |

| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-45-0 | |

| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2,2 Trifluoro N Hydroxyacetamide and Its Structural Analogues

Precursor Synthesis and Functional Group Transformations

Strategies for Trifluoroacetyl Group Introduction

The incorporation of a trifluoroacetyl (TFA) group is a critical step in the synthesis of the target compound and its analogues. Several reagents and methods have been developed for the N-trifluoroacetylation of amines and hydroxylamines.

A primary and highly effective method involves the use of trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) . This reagent is highly reactive and readily acylates primary and secondary amines, as well as hydroxylamine (B1172632) derivatives, often under mild conditions. orgsyn.orgnih.gov The reaction of trifluoroacetic anhydride with an appropriate N,N-dialkylacetamide or formamide (B127407) at room temperature or under reflux can also yield N,N-dialkyltrifluoroacetamides with yields ranging from 70% to 90%. nasa.gov A notable synthesis involves reacting trifluoroacetic anhydride with hydroxylamine hydrochloride to produce N,O-Bis(trifluoroacetyl)hydroxylamine, a stable, easily handled electrophilic nitrogen source. organic-chemistry.orgnih.gov

Alternative trifluoroacetylating agents have been explored to circumvent the high reactivity and potential side reactions associated with trifluoroacetic anhydride, such as cleavage of peptide bonds in more complex substrates. orgsyn.orgnih.gov These agents offer different reactivity profiles and may be more suitable for sensitive substrates.

| Reagent | Typical Conditions | Advantages/Disadvantages |

| Trifluoroacetic Anhydride | Neutral or basic, often in aprotic solvents | Highly reactive, inexpensive, but can cause side reactions. orgsyn.orgnih.gov |

| S-Ethyl Trifluorothioacetate | Weakly basic (pH 8–9), aqueous medium | Milder than anhydride, avoids some side reactions. orgsyn.org |

| Phenyl Trifluoroacetate (B77799) | Neutral conditions, elevated temperatures (120–150°C) | Useful for neutral conditions, but requires high heat and is costly. orgsyn.org |

| 1,1,1-Trichloro-3,3,3-trifluoroacetone | Neutral, mild conditions | Volatile and easily handled reagent, suitable for sensitive compounds. orgsyn.org |

| Trifluoroacetic Acid (TFA) | With a reducing agent (e.g., Me₃N-BH₃) or catalyst-free at reflux | Inexpensive fluorine source, switchable between trifluoroacetylation and trifluoroethylation. acs.orgnih.gov |

| Trifluoroacetyl Triflate (TFAT) | Aprotic solvents (e.g., halogenated hydrocarbons) | Highly reactive, acylates amines to amides or imides. orgsyn.org |

This table summarizes various reagents used for introducing the trifluoroacetyl group, along with their typical reaction conditions and key characteristics.

Recent developments include metal-free methods, such as the direct trifluoroacetylation of indoles to N-trifluoroacetylated indolines using trifluoroacetic acid and trimethylamine (B31210) borane. acs.org Furthermore, a visible-light-driven method for trifluoroacetylating azauracils has been reported, which is catalyst-free and environmentally friendly. acs.org

Hydroxylamine Functionalization Approaches

The formation of the N-hydroxyacetamide (hydroxamic acid) functionality is typically achieved through the acylation of hydroxylamine or its derivatives. The most common precursors for this transformation are esters and carboxylic acids.

The direct reaction of an ester, such as a methyl or ethyl trifluoroacetate, with hydroxylamine is a fundamental approach. nih.govnih.gov The reaction is generally carried out using an aqueous solution of hydroxylamine, often with a base like sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent such as methanol (B129727) or a THF/methanol mixture. nih.govnih.gov The addition of a catalytic amount of potassium cyanide (KCN) has been shown to significantly accelerate the conversion of esters to hydroxamic acids, a method applicable to both solution and solid-phase synthesis. google.com

When starting from a carboxylic acid, activation is required to facilitate the nucleophilic attack by hydroxylamine. A widely used one-pot method involves the use of coupling reagents. For instance, activating a carboxylic acid with ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) or through the formation of a mixed anhydride allows for efficient coupling with hydroxylamine hydrochloride to yield the desired hydroxamic acid. organic-chemistry.org This approach is compatible with sensitive substrates and helps prevent racemization in chiral compounds. organic-chemistry.org

| Precursor | Reagents and Conditions | Key Features |

| Esters (e.g., Methyl/Ethyl Esters) | 50% aq. NH₂OH, KOH or NaOH, in MeOH or THF/MeOH. nih.gov | A common and straightforward method. |

| Esters | 50% aq. NH₂OH, catalytic KCN, in THF/MeOH. google.com | KCN accelerates the reaction significantly. |

| Carboxylic Acids | Protected hydroxylamines (e.g., O-benzyl), coupling agents (EDCI), followed by deprotection (e.g., hydrogenation). nih.govrsc.org | Multi-step but allows for the use of various protecting groups for complex syntheses. |

| Carboxylic Acids | Hydroxylamine hydrochloride, coupling agents (e.g., 4-NBsOXY, cyanuric chloride). organic-chemistry.org | Efficient one-pot synthesis under mild conditions. |

| Aldehydes | Polymer-supported N-hydroxy benzene (B151609) sulfonamide. nih.gov | Adapts the Angeli-Rimini reaction for selective conversion. |

This table outlines common approaches for forming the hydroxamic acid moiety from different precursors.

Targeted Synthesis of N-Hydroxyacetamide Derivatives Bearing Trifluoromethyl Moieties

Building upon the foundational transformations, the targeted synthesis of specific trifluoromethylated N-hydroxyacetamide derivatives often requires advanced strategies to control the molecular architecture, particularly regarding regiochemistry and stereochemistry.

Regioselective and Stereoselective Syntheses

Achieving regioselectivity is crucial when multiple reactive sites are present on a substrate. In the context of trifluoromethylated aromatics, which are common precursors for structural analogues, controlling the position of functionalization is a significant challenge. A notable strategy involves the use of cyclodextrins as additives in radical C-H trifluoromethylation reactions. chemrxiv.org The inclusion of the aromatic substrate within the cyclodextrin (B1172386) cavity effectively shields certain positions, directing the trifluoromethylation to a specific site with high regioselectivity. chemrxiv.org For example, this method has been used to achieve selective single trifluoromethylation where a mixture of products would otherwise form. chemrxiv.org

Stereoselectivity is paramount when synthesizing chiral molecules. For analogues containing stereocenters, methods like Evans asymmetric synthesis can be employed. nih.gov This approach uses chiral auxiliaries, such as oxazolidinones, to direct the stereochemical outcome of reactions like aldol (B89426) additions. For instance, the synthesis of (3S)- and (3R)-3-hydroxy-3-arylpropanoic acids, which are structurally related to potential derivatives, was achieved via an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov Although the initial diastereoselectivity was moderate, the resulting diastereomers were easily separable by silica (B1680970) gel chromatography. nih.gov

Catalytic Systems in Direct Synthesis Methods

The use of catalytic systems offers efficient and often milder pathways for synthesis, reducing waste and improving atom economy. Several catalytic methods are applicable to the synthesis of the target compounds and their analogues.

A copper(II) triflate (Cu(OTf)₂) catalyzed reaction provides an effective route for the trifluoroacetamidation of various sulfides using N,O-Bis(trifluoroacetyl)hydroxylamine as the nitrogen source. organic-chemistry.org This system efficiently generates N-(trifluoroacetyl)sulfilimines, demonstrating a catalytic approach to forming a C-N bond with a trifluoroacetyl group. organic-chemistry.org The reaction is optimized in dimethoxyethane (DME) and is effective for a range of sulfide (B99878) substrates. organic-chemistry.org

Palladium-based catalysts have been utilized in the reductive carbonylation of nitroaromatics. For example, a [PdCl₂(dppb)] complex in dilute acetic acid can catalyze the one-pot synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) from nitrobenzene, showcasing a catalytic route to an N-aryl acetamide (B32628) structure. mdpi.com While not a trifluoromethylated example, the principle of catalytic reductive carbonylation and acylation is applicable to the synthesis of complex amide derivatives.

Furthermore, a one-pot approach to fluorinated hydroxamic acid derivatives has been developed involving an N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. acs.orgnih.gov This reaction, which can be promoted by copper salts, results in labile N-perfluoroalkylated hydroxylamines that can be converted to the final products. acs.orgnih.gov

Optimization of Reaction Conditions and Isolation Techniques in Laboratory-Scale Synthesis

The successful synthesis of 2,2,2-trifluoro-N-hydroxyacetamide and its analogues on a laboratory scale hinges on the careful optimization of reaction parameters and the application of effective purification methods.

Optimizing reaction conditions involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents to maximize yield and purity. For N-acylation reactions, conditions can be tuned based on the substrate; for example, refluxing acetonitrile (B52724) may be optimal for some sulfonamide acylations. researchgate.net In the synthesis of N,N-dialkyltrifluoroacetamides, while many reactions proceed at room temperature, no special effort was made to optimize for maximum yield, which typically ranged from 70-90%. nasa.gov For the trifluoroethylation of amines using trifluoroacetic acid and phenylsilane, reactions are typically run at reflux in tetrahydrofuran (B95107) for 2-4 hours. nih.gov

The isolation and purification of highly fluorinated organic compounds present unique challenges due to their distinct physical properties. Standard techniques like distillation and recrystallization are often employed. For instance, N,N-dimethyltrifluoroacetamide can be purified by fractional distillation. nasa.gov However, the unique properties of organofluorine compounds have led to the development of specialized separation techniques.

Fluorous Solid-Phase Extraction (F-SPE) is a powerful technique for separating fluorous-tagged compounds from non-fluorous ones. thieme-connect.comnih.govnih.gov This method utilizes silica gel with a bonded fluorocarbon phase (fluorous silica). nih.gov

There are two main modes of F-SPE:

Standard F-SPE : A mixture is loaded onto a fluorous silica gel column. Elution with a fluorophobic solvent (e.g., 80% methanol/water) causes the non-fluorous compounds to elute while the fluorous compounds are retained. A subsequent switch to a fluorophilic solvent (e.g., methanol or acetonitrile) releases the desired fluorous product. nih.gov

Reverse F-SPE : The roles are reversed. A mixture is loaded onto standard silica gel (a polar phase) and eluted with a fluorous solvent. The fluorous components pass through, while the non-fluorous (organic) components are retained on the polar stationary phase. nih.gov

These fluorous separation methods are highly effective for the purification of reaction mixtures containing fluorinated molecules, offering a practical alternative to traditional chromatography, especially in parallel synthesis. thieme-connect.com

Chemical Reactivity and Mechanistic Studies of 2,2,2 Trifluoro N Hydroxyacetamide

Reactivity of the N-Hydroxyamide Functionality in Trifluoroacetamides

The N-hydroxyamide group (-C(O)N-OH) is the site of several key chemical transformations. Its reactivity is centered around the nucleophilic character of the oxygen and nitrogen atoms and the acidity of the attached protons.

The N-hydroxyamide moiety possesses two nucleophilic centers, the nitrogen and the oxygen, as well as two acidic protons, allowing for substitution reactions at either atom.

O-Substitution: The oxygen atom of the hydroxylamine (B1172632) group can act as a nucleophile. Under acidic conditions, which protonate the less basic nitrogen atom, chemoselective O-acylation of hydroxyamino compounds can be achieved. This principle, established for hydroxyamino acids, suggests that the oxygen of 2,2,2-trifluoro-N-hydroxyacetamide can be targeted by acylating agents like acyl chlorides or anhydrides in the presence of strong acids such as trifluoroacetic acid or methanesulfonic acid. nih.gov This prevents the competing N-acylation and avoids an O→N acyl shift that can occur under basic conditions. nih.gov

N-Substitution: The nitrogen atom in trifluoroacetamides can also undergo substitution, such as N-alkylation. However, the strong electron-withdrawing effect of the trifluoroacetyl group significantly reduces the nucleophilicity of the amide nitrogen, often requiring forcing conditions or strong bases to facilitate the reaction. psu.edu For instance, the N-alkylation of related 2-amino-3-acylthiophenes was found to be challenging, necessitating the use of strong bases like caesium carbonate to proceed under milder conditions. psu.edu It is known that trifluoroacetamides can be N-alkylated, followed by the cleavage of the trifluoroacetyl group, which is readily hydrolyzed. nih.gov

The dual functionality of this compound and its derivatives makes them valuable precursors in condensation and cyclization reactions for the synthesis of heterocyclic compounds. A significant example is the formation of trifluoromethyl-substituted 1,2,4-triazoles. In a documented synthesis, N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates, derived from trifluoroacetimidoyl chlorides, undergo intramolecular oxidative cyclization. youtube.com This reaction, promoted by an iodine/potassium iodide system, proceeds rapidly and in excellent yields to furnish 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles. youtube.com

The process involves the initial formation of the N-aryltrifluoroacetimidoyl chloride derivative which then reacts with a benzamidine. The resulting intermediate possesses the necessary framework to cyclize. The oxidation step facilitates the final ring closure and aromatization to the stable triazole system.

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamides | I2/KI | 1,3-Diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles | Excellent youtube.com |

Influence of the Trifluoromethyl Group on Amide Reactivity and Acidity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry and exerts a profound influence on the electronic properties of the adjacent amide functionality. nih.gov

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework. This powerful negative inductive effect (-I) is the primary source of the -CF3 group's influence. This effect significantly impacts the electron distribution within the amide bond, making the trifluoroacetamide (B147638) group distinct from a simple acetamide (B32628). The withdrawal of electron density deactivates the molecule towards certain reactions while activating it towards others.

The inductive pull of the trifluoromethyl group alters the reactivity of the key atomic sites within the this compound molecule.

Electrophilic Carbonyl Carbon: The electron density at the carbonyl carbon is substantially decreased by the adjacent -CF3 group. nih.gov This enhances the partial positive charge on the carbonyl carbon, making it a significantly more reactive electrophilic site for nucleophilic attack compared to non-fluorinated amides. researchgate.net

Nucleophilic Nitrogen and Oxygen: Conversely, the inductive withdrawal of electrons reduces the electron density on the amide nitrogen and the hydroxyl oxygen. This diminishes their nucleophilicity, making them less reactive towards electrophiles. psu.edu

Acidity of N-H and O-H Protons: The electron-withdrawing nature of the trifluoroacetyl group stabilizes the conjugate bases formed upon deprotonation of the N-H and O-H bonds. This results in a marked increase in the acidity of these protons compared to their non-fluorinated analogs. While acetamide is generally considered a very weak acid (or a weak base), the presence of the -CF3 group makes trifluoroacetamides significantly more acidic. masterorganicchemistry.com For comparison, the pKa of 2,2,2-trifluoro-N-phenylacetamide is estimated to be around 10.05, reflecting this increased acidity. mdpi.com

Mechanistic Pathways of Key Transformations Involving this compound

The unique electronic landscape of this compound dictates the mechanistic pathways of its fundamental transformations, such as reduction and oxidation.

Mechanism of Reduction: The reduction of amides to amines is typically accomplished using strong hydride reagents like lithium aluminum hydride (LiAlH4). chemistrysteps.comsemanticscholar.org For a primary N-hydroxyamide, the mechanism proceeds through several key steps. First, an initial acid-base reaction occurs where the hydride deprotonates the acidic O-H proton. The highly electrophilic carbonyl carbon, activated by the -CF3 group, is then attacked by a hydride ion (H⁻) from another molecule of LiAlH4, forming a tetrahedral intermediate. chemistrysteps.com In the subsequent step, the oxygen atom, coordinated to an aluminum species, is eliminated as a leaving group. This differs from ester reduction as the nitrogen is a poorer leaving group than an alkoxide. The resulting imine or iminium ion intermediate is then subjected to a second hydride attack to yield the final amine product, which in this case would be 2,2,2-trifluoroethylamine, after an aqueous workup to protonate the nitrogen. nih.govnih.gov

Elucidation of Intramolecular Rearrangements (e.g., OCF3 Migration in N-Aryl-N-hydroxyacetamide Systems)

A notable area of research has been the investigation of intramolecular rearrangements in N-aryl-N-hydroxyacetamide systems, specifically the migration of the trifluoromethoxy (OCF3) group. This process typically involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by an intramolecular migration of the OCF3 group to the aromatic ring. researchgate.netnih.gov

Subsequent heating of the resulting N-aryl-N-(trifluoromethoxy)amine intermediate induces the key rearrangement step. nih.gov Mechanistic studies, supported by experimental data and computational analysis, suggest that this OCF3 migration is not a concerted process. Instead, it is proposed to proceed through a heterolytic cleavage of the N-OCF3 bond. researchgate.netresearchgate.net

This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion. researchgate.netresearchgate.net Rapid recombination of this ion pair then occurs, with the trifluoromethoxy group preferentially attacking an ortho-position on the aromatic ring, followed by tautomerization to yield the final rearranged product. nih.gov

The reaction conditions for the migration, particularly the temperature, can be influenced by the electronic properties of the aryl group. Electron-poor aromatic systems generally require higher temperatures to facilitate the rearrangement. nih.gov

Table 1: Key Aspects of OCF3 Migration in N-Aryl-N-hydroxyacetamide Systems

| Step | Description | Key Intermediates | Influencing Factors |

| 1. O-Trifluoromethylation | Introduction of a CF3 group onto the hydroxylamine oxygen. | N-Aryl-N-hydroxylamine | Choice of trifluoromethylating agent. |

| 2. Intramolecular Rearrangement | Migration of the OCF3 group from the nitrogen to the aryl ring. | Nitrenium ion, Trifluoromethoxide anion | Temperature, Electronic nature of the aryl group. |

This intramolecular rearrangement represents a significant synthetic strategy, providing access to complex trifluoromethoxylated aromatic amines from readily available starting materials.

Radical and Ionic Pathways in Trifluoromethylation Reactions

The trifluoromethyl group is a crucial substituent in medicinal and agricultural chemistry, and as such, the development of effective trifluoromethylation methods is of high importance. Both radical and ionic pathways have been extensively explored for the introduction of the CF3 group into organic molecules.

Radical Pathways:

The generation of the trifluoromethyl radical (•CF3) is a cornerstone of many trifluoromethylation reactions. A variety of precursors and initiation methods have been developed. For instance, trifluoroacetic acid and its derivatives can serve as sources for the •CF3 radical, often through photoredox catalysis. nih.gov In these processes, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, leading to the decarboxylation of a trifluoroacetate (B77799) species to generate the trifluoromethyl radical. rsc.org

Another strategy involves the formation of an electron donor-acceptor (EDA) complex. For example, the reaction of trifluoroacetic anhydride (B1165640) (TFAA) with a species like pyridine (B92270) N-oxide can form a complex that, under photochemical conditions, facilitates the generation of the •CF3 radical. nih.gov

While direct involvement of this compound as a primary radical precursor is not extensively documented, the broader class of N-hydroxy compounds can participate in radical reactions. The N-O bond in such molecules can be susceptible to homolytic cleavage under appropriate conditions.

Ionic Pathways:

Ionic trifluoromethylation typically involves the reaction of a nucleophile with an electrophilic trifluoromethylating reagent ("CF3+") or the use of a nucleophilic trifluoromethyl source ("CF3-"). A wide array of electrophilic trifluoromethylating reagents have been developed, many of which are hypervalent iodine or chalcogen-based compounds. researchgate.net These reagents can deliver a trifluoromethyl group to various nucleophiles, including enolates, arenes, and heterocycles.

Conversely, nucleophilic trifluoromethylation often employs reagents like trifluoromethyltrimethylsilane (TMSCF3), which can deliver a trifluoromethyl anion equivalent. Trifluoroacetaldehyde and its derivatives have also been explored as sources for nucleophilic trifluoromethylation. researchgate.net

The compound 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide is a component of some room-temperature ionic liquids (RTILs). researchgate.net The properties of such ionic liquids are being investigated for various applications, including as electrolytes in batteries, which underscores the role of trifluoroacetamide derivatives in the realm of ionic systems. researchgate.net

Table 2: Comparison of Radical and Ionic Trifluoromethylation Pathways

| Pathway | Key Reactive Species | Typical Precursors/Reagents | Initiation/Reaction Conditions |

| Radical | Trifluoromethyl radical (•CF3) | Trifluoroacetic acid derivatives, CF3I | Photoredox catalysis, Thermal initiation |

| Ionic (Electrophilic) | Electrophilic CF3 source ("CF3+") | Hypervalent iodine reagents, Sulfonium salts | Reaction with nucleophiles |

| Ionic (Nucleophilic) | Nucleophilic CF3 source ("CF3-") | TMSCF3, Trifluoroacetaldehyde derivatives | Reaction with electrophiles |

Applications As a Synthetic Building Block and Reagent in Complex Molecule Construction

Incorporation into Diverse Heterocyclic Systems

The trifluoroacetamide (B147638) moiety is a valuable synthon for the creation of various heterocyclic structures, offering a direct route to fluorinated analogues of biologically active scaffolds.

Trifluoroacetamide serves as a key reagent for synthesizing trifluoromethylated imidazo-fused N-heterocycles. researchgate.net A scalable method involves the reaction of heterocyclic benzylamines with trifluoroacetic anhydride (B1165640) (TFAA), which proceeds through an intermediate benzylic N-trifluoroacetamide. researchgate.net This intermediate undergoes a dehydrative cyclization to yield the final fused heterocyclic product. researchgate.net To enhance the practicality and scope of this transformation, an alternative method was developed involving the direct alkylation of trifluoroacetamide with benzyl (B1604629) (pseudo)halides to form the same N-trifluoroacetamide intermediates. researchgate.net This two-pronged approach, functioning under mild conditions, provides access to a broad array of novel CF3-containing heterocycles. researchgate.net The trifluoromethyl group is known to significantly alter the physical and biological properties of molecules, often enhancing metabolic stability and binding affinity.

Researchers have successfully achieved the total synthesis of optically active piperidine (B6355638) derivatives that incorporate a trifluoroacetamide group at the C-2 position. capes.gov.br These complex molecules, which are analogues of the natural product siastatin B, were synthesized starting from D-ribono-1,4-lactone. capes.gov.br The resulting structures, such as (+)-(2R,3R,4R,5R)-2-(trifluoroacetamido)-3,4,5-trihydroxypiperidine-5-carboxylic acid, have demonstrated notable inhibitory activity against certain glycosidases, including β-glucuronidase. capes.gov.br This synthetic achievement highlights the utility of the trifluoroacetamide group in creating complex, chiral, and biologically active molecules. capes.gov.br

Utility in C-F Bond Formation and Functionalization Reactions

Derivatives of 2,2,2-trifluoro-N-hydroxyacetamide are instrumental in reactions designed to introduce fluorine-containing functional groups into aromatic systems, a challenging but highly valuable transformation in synthetic chemistry.

A highly effective strategy for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives utilizes N-aryl-N-hydroxyacetamide precursors. jove.comnih.gov This protocol involves a two-step sequence:

O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide is treated with an electrophilic trifluoromethyl source, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), in the presence of a catalytic amount of a base like cesium carbonate. jove.com This step occurs under mild conditions at room temperature to form an N-aryl-N-(trifluoromethoxy)amine intermediate. jove.commdpi.com

Intramolecular Migration: The isolated intermediate is then heated, typically in a solvent like nitromethane, inducing a thermal rearrangement. jove.commdpi.com This migration transfers the OCF3 group from the nitrogen atom to the ortho position of the aromatic ring, yielding the desired ortho-trifluoromethoxylated aniline derivative with excellent selectivity. nih.govmdpi.com

This method is noted for its operational simplicity, high functional-group tolerance, and use of bench-stable reagents, making it a practical approach for accessing these valuable compounds. nih.gov

Below is a table summarizing a typical reaction based on this strategy:

| Step | Reactant | Reagents | Product | Yield |

| 1 | Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cs₂CO₃ | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95% jove.com |

| 2 | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Heat (120 °C) in Nitromethane | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85% jove.com |

The use of N-hydroxyacetamide derivatives provides a facile pathway for the introduction of sought-after fluorinated functionalities. The trifluoromethoxylation strategy detailed previously is a prime example, directly installing the trifluoromethoxy (OCF3) group, which is prized for its unique combination of high electronegativity and lipophilicity. jove.com This group can profoundly influence the pharmacological properties of a molecule. jove.com Furthermore, as seen in the synthesis of heterocyclic systems, the trifluoroacetamide unit itself can be incorporated and carried through a reaction sequence, ultimately resulting in a final structure bearing a trifluoromethyl (CF3) group. researchgate.net These methods demonstrate how precursors derived from this compound act as effective vehicles for introducing specific fluorinated motifs into complex molecular architectures.

Derivatives and Analogues of 2,2,2 Trifluoro N Hydroxyacetamide: Synthesis and Structure Reactivity Relationships

Classification and Preparation of Major Derivative Classes

The functional versatility of 2,2,2-trifluoro-N-hydroxyacetamide allows for derivatization at both the nitrogen and oxygen atoms of the hydroxamic acid moiety, leading to two primary classes of derivatives: N-substituted and O-functionalized analogs.

N-Alkyl/Aryl Derivatives and their Synthetic Routes

The synthesis of N-alkyl and N-aryl derivatives of this compound can be approached through several synthetic methodologies. One common strategy involves the acylation of a pre-existing N-substituted hydroxylamine (B1172632) with a trifluoroacetylating agent. For instance, N-aryl derivatives can be prepared from the corresponding nitroarenes and acyl chlorides in a one-pot reaction mediated by iron, offering a direct route to these amides. msu.edu

Another powerful technique is the mechanochemical defluorinative arylation of trifluoroacetamides. This method utilizes a nickel catalyst and an additive like dysprosium(III) oxide to facilitate the coupling of arylboronic acids, trimethoxyphenylsilanes, or other arylating agents with the trifluoroacetamide (B147638) core, effectively replacing a fluorine atom with an aryl group. nih.gov This approach provides a versatile and scalable route to a wide range of substituted aromatic amides.

Furthermore, the hydroamidation reaction, which involves the addition of the N-H bond of an amide across an activated alkene, has been explored for N-aryl trifluoroacetamides. These reactions can achieve high conversions, particularly when using a strong base like diazabicycloundecene (DBU). nih.gov

| Derivative Class | General Synthetic Approach | Key Reagents |

| N-Aryl | Reductive acylation of nitroarenes | Acyl chlorides, Iron |

| N-Aryl | Defluorinative arylation | Arylboronic acids, Ni catalyst, Dy₂O₃ |

| N-Alkyl/Aryl | Hydroamidation | Activated alkenes, Strong base (e.g., DBU) |

O-Functionalized Derivatives (e.g., O-Trifluoromethylated Analogues)

The synthesis of O-functionalized derivatives, such as O-acyl and O-sulfonyl hydroxamates, is crucial as these compounds are often key intermediates in rearrangement reactions. Acylation of the hydroxyl group of this compound can be achieved using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. These O-acyl derivatives are the direct precursors for the Lossen rearrangement. nih.gov

Comparative Analysis of Reactivity and Stability Across Derivative Series

The introduction of substituents on the nitrogen or oxygen atom of this compound significantly influences the molecule's electronic properties, stability, and reaction pathways.

Impact of Substituents on Reaction Pathways

The nature of the substituent dictates the preferred reaction pathway. For instance, in acyl transfer reactions, the nucleophilicity of the nitrogen and the leaving group ability of the oxygen-bound group are critical factors. libretexts.orgyoutube.com The electron-withdrawing trifluoromethyl group generally enhances the acidity of the N-H proton, facilitating its removal and subsequent reactions.

In the context of rearrangement reactions, the electronic nature of the migrating group in N-substituted derivatives plays a significant role. The Lossen rearrangement, which proceeds through an isocyanate intermediate, is a key transformation for hydroxamic acids and their O-acyl derivatives. nih.govresearchgate.net The substituent on the nitrogen atom can influence the ease of migration and the stability of the resulting isocyanate.

Structure-Reactivity Correlations in Acyl Transfer and Rearrangement Reactions

Acyl transfer reactions are fundamental to the chemistry of carboxylic acid derivatives, including hydroxamic acids. msu.edu The general mechanism involves a tetrahedral intermediate, and the rate of reaction is influenced by the stability of this intermediate and the nature of the leaving group. libretexts.orgyoutube.com For O-acylated 2,2,2-trifluoro-N-hydroxyacetamides, the trifluoroacetate (B77799) or a related group acts as the leaving group during acyl transfer.

The Lossen rearrangement is a classic example of a rearrangement reaction involving hydroxamic acid derivatives. It involves the conversion of an O-acyl hydroxamic acid to an isocyanate. nih.govresearchgate.net The reaction is typically promoted by heat or base and proceeds through a concerted mechanism where the R group migrates from the carbonyl carbon to the nitrogen atom with the simultaneous expulsion of the carboxylate leaving group. The trifluoromethyl group's strong electron-withdrawing nature can influence the stability of the transition state and the reactivity of the resulting trifluoromethyl isocyanate.

Development of Novel Fluorinated Hydroxamic Acid Analogues for Synthetic Applications

The unique reactivity of this compound and its derivatives makes them valuable building blocks for the synthesis of novel fluorinated compounds, particularly heterocycles. The trifluoromethyl group can significantly impact the biological activity and physical properties of molecules, making these analogues attractive targets in medicinal and agricultural chemistry.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in 2,2,2 Trifluoro N Hydroxyacetamide Chemistry

Spectroscopic Techniques for Characterization of Synthetic Intermediates and Products

Spectroscopic methods are indispensable tools for the detailed characterization of molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize 2,2,2-trifluoro-N-hydroxyacetamide and its reaction products. researchgate.net For instance, in the synthesis of N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide, ¹H NMR is used to confirm the structure of the product. orgsyn.org Two-dimensional NMR techniques, such as HSQC, can provide even more detailed information about the connectivity of atoms within a molecule. hmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. wiley.com The IR spectrum of a compound provides a unique "fingerprint" that can be used for identification. wiley.comopenstax.org The trifluoroacetyl group in this compound and related compounds gives rise to characteristic absorption bands in the IR spectrum. nih.gov For example, the IR spectrum of N-(7-Nitrofluoren-2-yl)-2,2,2-trifluoroacetamide shows characteristic peaks that confirm its structure. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. researchgate.net It is used to determine the molecular weight of a compound and can also provide information about its structure by analyzing its fragmentation pattern. researchgate.netconcordia.ca High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule, which can be used to confirm its elemental composition. rsc.org

Table 1: Spectroscopic Data for Selected Trifluoroacetamide (B147638) Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide | Not specified | Not specified | Not specified | Not specified |

| N-1-(Chloro-2,2,2-trifluoro-ethyl)acetamide | Not specified | Not specified | Not specified | Not specified |

| S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate | Not specified | Not specified | Not specified | Not specified |

| 2,2,2-trifluoro-N-phenyl-acetamide | Not specified | Not specified | Solution (1% CCl4 FOR 5000-1330, 1% CS2 FOR 1330-625 CM-1) nist.gov | Electron Ionization nist.gov |

| 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-acetamide | Not specified | Not specified | Not specified | Electron Ionization nist.gov |

| N-(7-Nitrofluoren-2-yl)-2,2,2-trifluoroacetamide | Not specified | Not specified | Not specified | Not specified |

| 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | Not specified | Not specified | ATR-Neat nih.gov | Not specified |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating mixtures of compounds, which is critical for assessing the purity of synthetic products and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. nih.gov It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. researchgate.netnih.gov For example, GC-MS has been used to analyze 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. nih.gov The separation is visualized under UV light or by staining. nih.gov

Column Chromatography: Column chromatography is a preparative technique used to purify compounds from a reaction mixture. orgsyn.org The mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system. orgsyn.org

Table 2: Chromatographic Methods in Trifluoroacetamide Chemistry

| Technique | Application | Stationary Phase | Mobile Phase/Eluent | Detection |

| Gas Chromatography (GC) | Analysis of volatile derivatives | Not specified | Not specified | Mass-selective and electron capture detection nih.gov |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel | Hexanes/EtOAc mixtures nih.gov | UV light, Vanillin solution nih.gov |

| Column Chromatography | Product purification | Silica gel | Hexanes/ethyl acetate (B1210297) (3:2) orgsyn.org | Not specified |

Advanced Techniques for Mechanistic Investigation

To gain a deeper understanding of how chemical reactions involving this compound and its analogs occur, more advanced analytical techniques are employed.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. wikipedia.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. wikipedia.orgyoutube.com A significant change in rate (a primary KIE) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu Secondary KIEs, where the labeled atom is not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. princeton.edu For instance, KIEs have been used to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org In the context of RNA cleavage, KIEs have provided evidence for a specific base catalysis mechanism. nih.gov

Trapping Experiments: Trapping experiments are designed to detect and identify reactive intermediates that are formed during a chemical reaction but are too short-lived to be observed directly. This involves adding a "trapping agent" to the reaction mixture that will react specifically with the intermediate to form a stable, characterizable product. The identification of this trapped product provides strong evidence for the existence of the transient intermediate. While specific examples for this compound were not found, this is a general and powerful technique in mechanistic organic chemistry.

Transient-State Kinetics and Spectroscopy: Techniques like stopped-flow absorption spectroscopy can be used to monitor the formation and decay of short-lived intermediates on a millisecond timescale. nih.gov This, combined with freeze-quench Mössbauer spectroscopy, has been used to identify and characterize Fe(III)-superoxo and Fe(IV)-oxo intermediates in enzyme-catalyzed reactions. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 2,2,2 Trifluoro N Hydroxyacetamide Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 2,2,2-trifluoro-N-hydroxyacetamide should prioritize the development of routes that improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions.

Current synthetic approaches to hydroxamic acids often rely on starting materials like esters or acyl chlorides. nih.gov For instance, methyl and ethyl esters can react with hydroxylamine (B1172632) solutions in the presence of a base to form the corresponding hydroxamates. nih.gov While effective, these methods can be improved. Future work could explore enzymatic catalysis or whole-cell biotransformations to produce the target compound from renewable feedstocks, minimizing the use of hazardous reagents.

Moreover, the principles of atom economy can be advanced by designing novel catalytic pathways that avoid the formation of stoichiometric byproducts. Research into continuous flow synthesis could offer significant advantages in terms of safety, scalability, and efficiency. The use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields in other acid-catalyzed reactions, presents another promising avenue for the efficient production of alkyl levulinates and could be adapted for hydroxamic acid synthesis. researchgate.net

Exploration of Novel Catalytic Transformations

The catalytic potential of this compound and its derivatives is an area ripe for exploration. The related compound, trifluoroacetic acid (TFA), is a widely used organocatalyst for transformations such as intramolecular Friedel–Crafts alkylation due to its strong acidity and low boiling point, which simplifies workup. nih.govresearchgate.net The N-hydroxy group in this compound could modulate this acidity and introduce new modes of catalytic activity, potentially through hydrogen bonding or chelation to metal centers.

Future investigations could focus on:

Organocatalysis: Designing reactions where the compound acts as a Bronsted or Lewis acid catalyst.

Ligand Development: Utilizing the N-hydroxyacetamide moiety as a bidentate ligand for transition metal catalysis. The ability of hydroxamic acids to chelate metal ions is well-established and is a cornerstone of their application as metalloenzyme inhibitors. nih.gov This chelating ability could be harnessed to develop novel, highly selective catalysts for asymmetric synthesis.

Photoredox Catalysis: Investigating the electrochemical properties of the compound and its metal complexes to explore their potential in light-driven chemical transformations.

Integration into Advanced Materials Science Research

The incorporation of fluorine into polymers can significantly alter their properties, and fluorinated polymers are candidates for developing new medical devices. rsc.org While the specific properties of resulting materials are outside the scope of this discussion, the methods of integrating this compound into material backbones are a key area for future research.

One promising direction is the use of this compound in post-polymerization modifications. For example, hydroamidation reactions have been successfully used to modify polymers by adding N,N-dimethylacrylamide across double bonds in a copolymer backbone. georgiasouthern.edu Similar strategies could be developed using this compound to introduce trifluoromethyl and hydroxamic acid functionalities onto existing polymer scaffolds.

Furthermore, the compound could be developed as a novel monomer for the synthesis of new classes of fluorinated polyesters or polyamides. Research in this area would involve exploring polymerization conditions, such as ring-opening polymerization of lactide derivatives, a common method for producing polymers like poly(lactic acid) (PLA). rsc.orgresearchgate.net The resulting materials could be designed for a variety of advanced applications where surface properties and chemical functionality are critical.

Expanding the Repertoire of Synthetic Applications

Beyond its current uses, this compound represents a versatile building block for constructing complex organic molecules. Its trifluoromethyl group is a valuable feature in many active pharmaceutical ingredients. rsc.org Future research should aim to expand its synthetic utility.

A key area of exploration is its use in multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials in a single step. The reactivity of both the amide and hydroxylamine functionalities could be exploited in novel reaction cascades. Additionally, the development of new C-N coupling reactions is a constant focus in organic synthesis for creating azacycles, and this compound could serve as a unique nitrogen source in such transformations. mdpi.com

The hydroamidation reaction, which has been demonstrated with N-aryl trifluoroacetamides and alkenes like methyl acrylate and acrylonitrile, provides a template for future applications. georgiasouthern.edu A systematic study of this reaction with this compound could yield a range of functionalized molecules.

| Reactant 1 | Reactant 2 | Base | Result |

| N-aryl trifluoroacetamide (B147638) | Acrylonitrile | Diazabicycloundecene (DBU) | Near quantitative conversion |

| N-aryl acetamide (B32628) | Acrylonitrile | Diazabicycloundecene (DBU) | >95% conversion |

| Alkyl acetamide/trifluoroacetamide | Methyl Acrylate | Hunig's base | Lower conversion rates |

This table illustrates the reactivity of related acetamides in hydroamidation reactions, suggesting a fruitful area of study for this compound. georgiasouthern.edu

Deepening Mechanistic Understanding through Advanced Computational Studies

To guide the rational design of new synthetic routes and applications, a fundamental understanding of the reaction mechanisms involving this compound is essential. Advanced computational chemistry, such as Density Functional Theory (DFT), offers powerful tools to investigate these mechanisms in detail.

Future computational studies could focus on:

Reaction Pathway Elucidation: Mapping the potential energy surfaces for key transformations to identify transition states and intermediates. This can help explain observed reactivity and selectivity, or predict the feasibility of new, untested reactions.

Catalyst Design: Modeling the interaction of the compound with metal centers when acting as a ligand to predict binding affinities and rationalize catalytic activity.

Electronic Structure Analysis: Investigating how the strongly electron-withdrawing trifluoromethyl group influences the reactivity of the N-hydroxyacetamide moiety, including its acidity, nucleophilicity, and hydrogen bonding capabilities.

Such theoretical insights have proven invaluable in other areas, for instance, in discovering novel synthetic routes for amino acids in prebiotic chemistry by exploring complex reaction networks. nih.gov Applying these methods to the chemistry of this compound will undoubtedly accelerate innovation and uncover new scientific frontiers.

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anhydrous DCM | Dichloromethane | 0 | 78 | 99 |

| Ethanol/Water (8:2) | Ethanol | 25 | 65 | 95 |

| THF with Molecular Sieves | Tetrahydrofuran | -10 | 82 | 98 |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.